molecular formula C9H8BrNO B582484 4-Bromo-2-ethoxybenzonitrile CAS No. 1255870-63-3

4-Bromo-2-ethoxybenzonitrile

Cat. No.: B582484
CAS No.: 1255870-63-3
M. Wt: 226.073
InChI Key: BYYLYSYPEWKIPJ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitrile group attached to a benzene ring.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-ethoxybenzonitrile is currently unknown

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors influence the action of this compound are currently unavailable .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Bromo-2-ethoxybenzonitrile are not well-studied. Like other benzonitriles, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound, including its bromo and ethoxy functional groups .

Cellular Effects

The cellular effects of this compound are currently unknown. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

These aspects would need to be investigated in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-ethoxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-ethoxybenzonitrile using bromine or a brominating agent under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the reaction of 2-ethoxybenzonitrile with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed:

    Substitution Reactions: Products include 4-substituted-2-ethoxybenzonitriles.

    Oxidation Reactions: Products include 4-bromo-2-ethoxybenzaldehyde or 4-bromo-2-ethoxybenzoic acid.

    Reduction Reactions: Products include 4-bromo-2-ethoxybenzylamine.

Scientific Research Applications

4-Bromo-2-ethoxybenzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-2-ethoxybenzonitrile: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Ethoxybenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness: 4-Bromo-2-ethoxybenzonitrile is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-bromo-2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLYSYPEWKIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-2-fluoro-benzonitrile (5 g, 25.00 mmol), potassium carbonate (10.37 g, 75.0 mmol), ethanol (6.86 mL, 117 mmol) in DMF (50 mL) was heated at 60° C. for overnight. After filtration and concentration, the residue was dissolved in ethyl acetate (150 mL), and the solution was washed with water (30 mL) and brine (50 mL). After drying over Na2SO4, filtration and concentration, a light brown solid (5.7 g) was obtained without further purification. 1H NMR (400 MHz, CDCl3): δ 1.49 (t, J=7 Hz, 3H), 4.14 (q, J=7 Hz, 2H), 7.11 (d, J=1.7 Hz, 1H), 7.14 (dd, J=8.1, 1.7 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
6.86 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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